2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of dihydropyrido[2,3-d]pyrimidin-2-one, which is a type of fused heterocycle . These structures are often found in biologically active molecules and are considered privileged structures in drug development .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as dihydropyrido[2,3-d]pyrimidin-2-ones have been synthesized through one-pot reactions involving aldehydes, barbituric acid, and ammonium acetate/urea . This reaction is promoted by DIPEAc and can be carried out at room temperature .科学的研究の応用
- “AKOS001878005” exhibits antiproliferative effects, making it a promising candidate for cancer research. Researchers have investigated its impact on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit cell growth and induce apoptosis warrants further exploration as a potential chemotherapeutic agent .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by protein misfolding and aggregation. “AKOS001878005” has shown promise in inhibiting protein aggregation and reducing neurotoxicity. Researchers are studying its potential as a therapeutic agent for managing these debilitating conditions .
- Chronic inflammation contributes to various diseases, including autoimmune disorders. Studies suggest that “AKOS001878005” possesses anti-inflammatory properties by modulating key inflammatory pathways. Researchers are investigating its potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Cardiovascular diseases remain a global health concern. Preliminary research indicates that “AKOS001878005” may have vasodilatory effects, promoting blood flow and potentially reducing hypertension. Its impact on endothelial function and vascular health is an area of interest .
- Viral infections pose significant challenges. Some studies suggest that “AKOS001878005” exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV). Investigating its mechanism of action and potential clinical applications could be valuable .
- Researchers are exploring “AKOS001878005” as a chemical probe to understand biological processes. Its unique structure and interactions with cellular targets make it valuable for drug discovery. By elucidating its binding partners and pathways, scientists aim to develop novel therapeutics .
Anticancer Potential
Neurodegenerative Disorders
Anti-Inflammatory Properties
Cardiovascular Health
Antiviral Activity
Chemical Biology and Drug Discovery
作用機序
Target of Action
AKOS001878005, also known as 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, is a small molecule that targets the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme . This enzyme plays a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are transcription factors that control the expression of genes involved in red blood cell production .
Mode of Action
AKOS001878005 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, AKOS001878005 stabilizes HIFs, leading to an increase in the synthesis of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This mechanism of action is independent of the free iron concentration .
Biochemical Pathways
The primary biochemical pathway affected by AKOS001878005 is the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by HIF-PH enzymes, marking them for degradation. When akos001878005 inhibits the hif-ph enzymes, hifs are stabilized and can translocate to the nucleus, where they induce the transcription of epo . This results in increased production of red blood cells.
Result of Action
The primary result of AKOS001878005’s action is an increase in the production of red blood cells. This is achieved through the increased synthesis and secretion of EPO, stimulated by the stabilization of HIFs . This makes AKOS001878005 a potential treatment for conditions characterized by a deficiency in red blood cells, such as anemia associated with chronic kidney disease .
特性
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c24-23(25,26)17-10-4-5-11-18(17)28-19(31)14-29-20-16(9-6-12-27-20)21(32)30(22(29)33)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSZHXTXIJVYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。